![molecular formula C17H26N2O3 B2857331 N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 428826-62-4](/img/structure/B2857331.png)
N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(propan-2-yloxy)propyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide” is a complex organic compound. It contains a propan-2-yloxy group, a propan-2-yl group, and a phenyl group, all attached to a central ethanediamide (also known as acetyldiamine) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ethanediamide group and the attachment of the propan-2-yloxy, propan-2-yl, and phenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ethanediamide group would likely serve as the backbone of the molecule, with the propan-2-yloxy, propan-2-yl, and phenyl groups attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents used and the conditions of the reaction. The presence of the ethanediamide, propan-2-yloxy, propan-2-yl, and phenyl groups could potentially make this compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific experimental data, it’s difficult to predict these properties .Scientific Research Applications
Asymmetric Hydrogenation
One notable application of compounds related to N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide is in asymmetric hydrogenation. A study by Ohkuma et al. (2007) demonstrated the use of a similar compound in the asymmetric hydrogenation of alpha-hydroxy aromatic ketones, yielding high enantioselectivity. This process is significant for producing optically active compounds, which have various applications in pharmaceuticals and fine chemicals (Ohkuma et al., 2007).
Anticancer Activity
In the realm of cancer research, compounds akin to N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide have been explored for their therapeutic potential. Stowell et al. (1995) synthesized a compound with a similar structure and found it to be a potent inhibitor of cell proliferation in rat prostate cancer cells, suggesting potential applications in cancer treatment (Stowell et al., 1995).
Antibacterial and Anticancer Properties of Functionalized Polymers
Abdelwahab et al. (2019) investigated the functionalization of poly(3-hydroxybutyrate) with various amino compounds, including one resembling N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide. Their study revealed significant antibacterial and anticancer activities in the modified polymers, highlighting the potential for biomedical applications (Abdelwahab et al., 2019).
Synthesis of Novel Organic Compounds
The synthesis and characterization of novel organic compounds using structures related to N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide are significant in organic chemistry. Salian et al. (2018) synthesized chalcone derivatives, showcasing the diversity of chemical structures and properties that can be achieved (Salian et al., 2018).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-propan-2-yloxypropyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-12(2)14-6-8-15(9-7-14)19-17(21)16(20)18-10-5-11-22-13(3)4/h6-9,12-13H,5,10-11H2,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOENIUNDRNXLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2857248.png)
![(6R,7R)-3-(Acetyloxymethyl)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2857249.png)
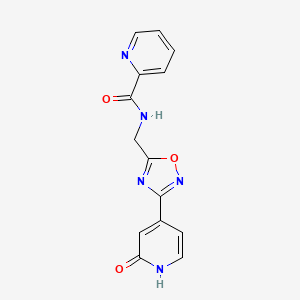
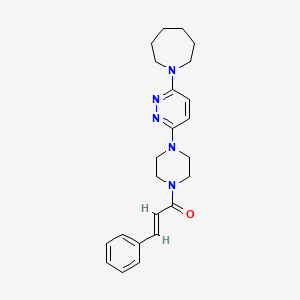
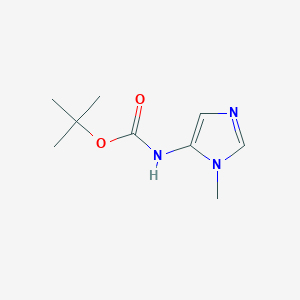
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride](/img/structure/B2857256.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2857257.png)
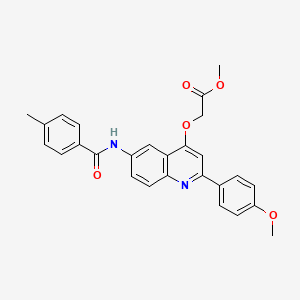
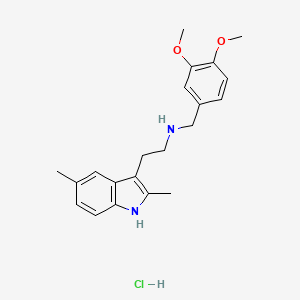
![3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2857261.png)
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2857262.png)
![N-allyl-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2857264.png)
![N-(3,4-dimethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2857265.png)
